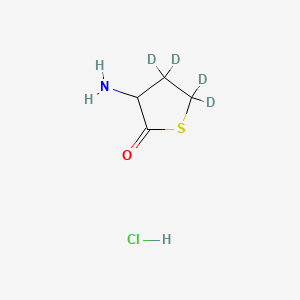
DL-Homocysteine thiolactone-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Homocysteine thiolactone-d4 (hydrochloride) is a deuterium-labeled derivative of DL-Homocysteine thiolactone (hydrochloride). This compound is a cyclic amino acid derivative known for its root-growth inhibitory activity . The deuterium labeling is often used in scientific research to study pharmacokinetics and metabolic profiles due to its stability and traceability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Homocysteine thiolactone-d4 (hydrochloride) involves the deuteration of DL-Homocysteine thiolactone. One method includes the reaction of DL-[3,3,4,4-(2)H4]methionine with hydrogen iodide in water under reflux conditions for 9 hours . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for DL-Homocysteine thiolactone-d4 (hydrochloride) are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, followed by purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions
DL-Homocysteine thiolactone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thiolactones from nucleophilic substitution .
科学研究应用
DL-Homocysteine thiolactone-d4 (hydrochloride) is used in various scientific research applications:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: It is used to investigate the metabolic pathways involving homocysteine and its derivatives.
Medicine: Research on its effects on cardiovascular health and its potential role in arteriosclerosis.
Industry: It is used in the synthesis of thiolactone-containing monomers for polymer-based applications.
作用机制
DL-Homocysteine thiolactone-d4 (hydrochloride) exerts its effects through the formation of an intramolecular thioester bond. This bond formation involves the side-chain—SH group and the activated carbonyl group of homocysteine, resulting in the cyclic thiolactone structure . This mechanism is crucial for its biological activity, including root-growth inhibition and potential cardiovascular effects .
相似化合物的比较
Similar Compounds
DL-Homocysteine thiolactone (hydrochloride): The non-deuterated form with similar biological activities.
DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride: Another cyclic amino acid derivative with comparable properties.
Uniqueness
The uniqueness of DL-Homocysteine thiolactone-d4 (hydrochloride) lies in its deuterium labeling, which provides enhanced stability and traceability in research applications. This makes it particularly valuable for studying pharmacokinetics and metabolic pathways .
属性
分子式 |
C4H8ClNOS |
|---|---|
分子量 |
157.66 g/mol |
IUPAC 名称 |
3-amino-4,4,5,5-tetradeuteriothiolan-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D2,2D2; |
InChI 键 |
ZSEGSUBKDDEALH-PBCJVBLFSA-N |
手性 SMILES |
[2H]C1(C(C(=O)SC1([2H])[2H])N)[2H].Cl |
规范 SMILES |
C1CSC(=O)C1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


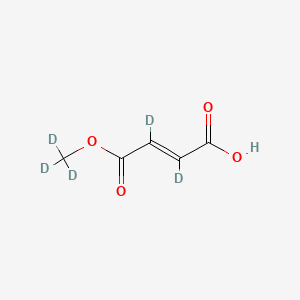
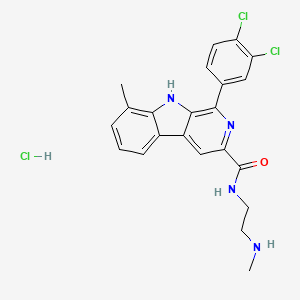
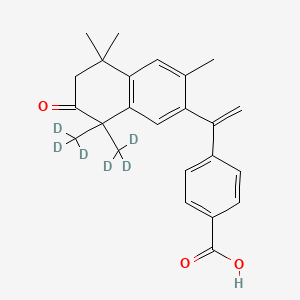
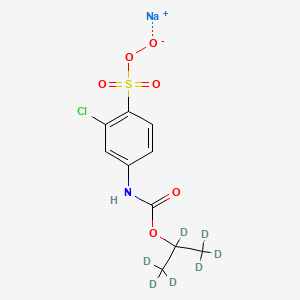
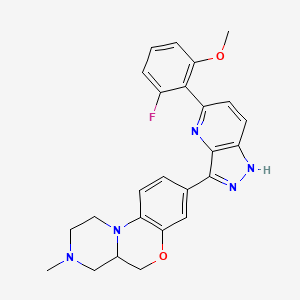
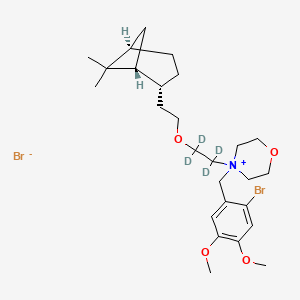
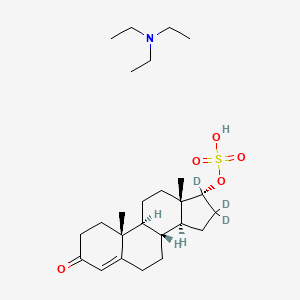

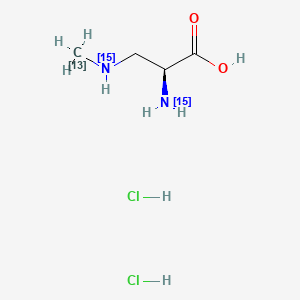
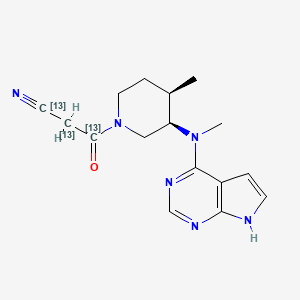
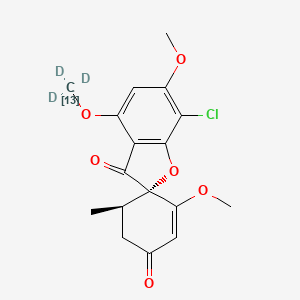
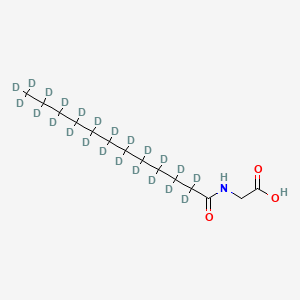
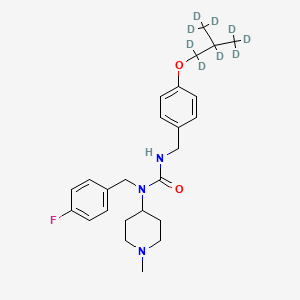
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
